molecular formula C6H8N2O2 B3048551 3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one CAS No. 17417-50-4

3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one

Cat. No.: B3048551
CAS No.: 17417-50-4
M. Wt: 140.14 g/mol
InChI Key: LVWDTVPERYLLFM-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one is a heterocyclic compound that features a pyridazine ring with hydroxymethyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by hydroxymethylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form different derivatives with altered electronic properties.

    Substitution: The hydroxymethyl group can be substituted with other functional groups to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include carboxylated derivatives, reduced forms with different functional groups, and substituted compounds with diverse chemical properties.

Scientific Research Applications

3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    3-(Hydroxymethyl)-1,4-dihydropyridazin-4-one: Lacks the methyl group at the 6-position.

    6-Methyl-1,4-dihydropyridazin-4-one: Lacks the hydroxymethyl group.

    1,4-Dihydropyridazin-4-one: Lacks both the hydroxymethyl and methyl groups.

Uniqueness

3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one is unique due to the presence of both hydroxymethyl and methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(hydroxymethyl)-6-methyl-1H-pyridazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-2-6(10)5(3-9)8-7-4/h2,9H,3H2,1H3,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWDTVPERYLLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=NN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60304713
Record name NSC166903
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17417-50-4
Record name NSC166903
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166903
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC166903
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one
Reactant of Route 2
3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one
Reactant of Route 3
3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one
Reactant of Route 4
3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one
Reactant of Route 5
3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one
Reactant of Route 6
3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one

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